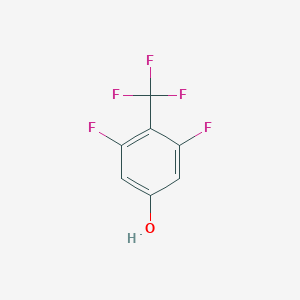

3,5-Difluoro-4-(trifluoromethyl)phenol

Vue d'ensemble

Description

3,5-Difluoro-4-(trifluoromethyl)phenol: is an organic compound with the molecular formula C7H3F5O . It is a phenolic compound characterized by the presence of two fluorine atoms at the 3rd and 5th positions and a trifluoromethyl group at the 4th position on the benzene ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated phenol in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods: Industrial production of 3,5-Difluoro-4-(trifluoromethyl)phenol may involve large-scale fluorination reactions using fluorinating agents such as sulfur tetrafluoride or selectfluor . These reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 3,5-Difluoro-4-(trifluoromethyl)phenol can undergo oxidation reactions to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group, altering the compound’s reactivity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide .

Major Products:

Oxidation: Formation of quinones or other oxidized phenolic derivatives.

Reduction: Conversion to hydroxylated compounds.

Substitution: Formation of various substituted phenols depending on the reagents used.

Applications De Recherche Scientifique

Chemistry

3,5-Difluoro-4-(trifluoromethyl)phenol serves as a valuable building block in the synthesis of more complex fluorinated organic compounds. Its unique electron-withdrawing properties enhance its reactivity in various chemical reactions, making it suitable for:

- Synthesis of Fluorinated Polymers: The compound is used to develop high-performance polymers that exhibit enhanced thermal stability and chemical resistance .

- Catalyst Development: It contributes to the formation of catalysts used in organic transformations, particularly in difluoromethylation processes .

Biological Applications

Research has indicated potential biological activities associated with this compound:

- Pharmaceutical Intermediate: Investigations are ongoing to explore its role as an intermediate in the synthesis of pharmaceuticals, particularly those targeting metabolic pathways influenced by fluorinated compounds .

- Biological Activity Studies: The compound's interactions with biomolecules are being studied for potential therapeutic applications, including anticancer activity .

Industrial Applications

In industrial contexts, this compound is utilized for:

- Advanced Materials Development: It is employed in creating specialty chemicals and advanced materials with unique properties such as improved durability and resistance to environmental factors .

- Coatings and Adhesives: The compound's properties make it suitable for formulating coatings that require high performance under extreme conditions .

Data Tables

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Chemistry | Building blocks for fluorinated compounds | Enhanced reactivity and stability |

| Biological Research | Pharmaceutical intermediates | Potential therapeutic effects |

| Industrial Manufacturing | Specialty chemicals and advanced materials | Improved durability and chemical resistance |

Case Study 1: Synthesis of Fluorinated Polymers

A recent study demonstrated the effectiveness of using this compound in synthesizing a novel fluorinated polymer that exhibited superior thermal stability compared to traditional polymers. The polymer was tested under various environmental conditions, showing minimal degradation over time.

In vitro studies have shown that derivatives of this compound exhibit significant inhibitory effects on certain cancer cell lines. The mechanism involves interaction with specific proteins involved in cell proliferation, suggesting a pathway for developing new anticancer drugs.

Mécanisme D'action

The mechanism of action of 3,5-Difluoro-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s electronic properties , enhancing its ability to interact with biological macromolecules such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparaison Avec Des Composés Similaires

- 3,5-Difluorophenol

- 4-(Trifluoromethyl)phenol

- 2,4-Difluorophenol

- 2,6-Difluorophenol

Comparison: 3,5-Difluoro-4-(trifluoromethyl)phenol is unique due to the simultaneous presence of both fluorine atoms and a trifluoromethyl group on the phenol ring. This combination imparts distinct chemical and physical properties , such as increased lipophilicity and electronic effects , which can be advantageous in various applications compared to its analogs .

Activité Biologique

3,5-Difluoro-4-(trifluoromethyl)phenol (CAS No. 116640-11-0) is a fluorinated phenolic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular structure of this compound features two fluorine atoms at the 3 and 5 positions and a trifluoromethyl group at the 4 position of the phenolic ring. This configuration enhances its lipophilicity and stability, making it a candidate for various biological applications.

Antimicrobial Properties

Research indicates that fluorinated phenols exhibit significant antimicrobial activity. For example, studies have demonstrated that derivatives of trifluoromethylphenol compounds can inhibit bacterial growth effectively. The presence of the trifluoromethyl group enhances the hydrophobic interactions with microbial membranes, leading to increased permeability and subsequent cell death .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antibacterial against Staphylococcus aureus | |

| Trifluoromethylphenols | Broad-spectrum antimicrobial |

Cytotoxicity and Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies indicated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of reactive oxygen species (ROS) levels and the activation of caspases, which are crucial for programmed cell death .

Case Study:

A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. This suggests a potent anticancer effect that warrants further investigation.

Enzyme Inhibition

Fluorinated compounds often serve as enzyme inhibitors due to their ability to mimic natural substrates while providing enhanced binding affinity. Research has shown that this compound can inhibit certain cytochrome P450 enzymes involved in drug metabolism. This inhibition may lead to altered pharmacokinetics for co-administered drugs .

The biological activity of this compound is attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature allows it to integrate into lipid membranes, disrupting their integrity.

- ROS Generation : Induction of oxidative stress leads to cellular damage and apoptosis.

- Enzyme Interaction : Binding to specific enzymes alters metabolic pathways critical for cell survival.

Propriétés

IUPAC Name |

3,5-difluoro-4-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5O/c8-4-1-3(13)2-5(9)6(4)7(10,11)12/h1-2,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOKJLSRDFRVLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(F)(F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80557466 | |

| Record name | 3,5-Difluoro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116640-11-0 | |

| Record name | 3,5-Difluoro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.